molecular formula C23H22N4O3S B2979435 3-(2,5-dimethoxyphenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034485-40-8

3-(2,5-dimethoxyphenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2979435
CAS No.: 2034485-40-8
M. Wt: 434.51
InChI Key: CVIJQJPPTPLPLT-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related pyrazole derivatives, such as "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," demonstrates methodologies for creating compounds with potential pharmaceutical applications. These compounds have been characterized using X-ray diffraction studies to determine their crystal structure, highlighting their significance in drug design and development processes (Prabhuswamy et al., 2016).

Molecular Interaction Studies

  • Research into compounds like "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716; 1) has focused on their interaction with biological targets such as the CB1 cannabinoid receptor. These studies use molecular orbital methods for conformational analysis, contributing to the understanding of how these compounds interact at a molecular level and their potential as pharmacological agents (Shim et al., 2002).

Antimicrobial and Anti-inflammatory Applications

  • Compounds featuring pyrazole and thiophene moieties, such as "3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides," have been synthesized and evaluated for their antimicrobial properties. These studies not only explore the synthetic routes to these compounds but also their potential applications in treating microbial infections, underscoring the importance of structural diversity in drug discovery (Talupur et al., 2021).

Nonlinear Optical Properties

  • Research into pyrazole-thiophene-based amide derivatives has included the exploration of their nonlinear optical (NLO) properties. These studies involve synthesizing various derivatives and analyzing their geometries, electronic structures, and NLO properties using DFT calculations. This research highlights the potential of such compounds in materials science, particularly in the development of new materials for optical applications (Kanwal et al., 2022).

Antitubercular and Antibacterial Activities

  • Novel carboxamide derivatives have been synthesized and evaluated for their antitubercular and antibacterial activities. This research demonstrates the potential of pyrazole and triazine derivatives in developing new treatments for bacterial and tubercular infections, emphasizing the importance of novel synthetic compounds in addressing antibiotic resistance (Bodige et al., 2020).

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-27-20(11-19(26-27)18-10-17(29-2)6-7-21(18)30-3)23(28)25-13-15-9-16(14-24-12-15)22-5-4-8-31-22/h4-12,14H,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIJQJPPTPLPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.